molecular formula C18H17F4NO3 B2841869 6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid CAS No. 2228674-28-8

6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid

Cat. No.: B2841869
CAS No.: 2228674-28-8
M. Wt: 371.332
InChI Key: OKZWQMNDUJCMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid is a tetrahydroisoquinoline derivative featuring a 3-fluorophenyl methoxy substituent at the 6-position of the isoquinoline core. The trifluoroacetic acid (TFA) counterion enhances solubility and stability, commonly employed in pharmaceutical salts to improve bioavailability .

Properties

IUPAC Name

6-[(3-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO.C2HF3O2/c17-15-3-1-2-12(8-15)11-19-16-5-4-14-10-18-7-6-13(14)9-16;3-2(4,5)1(6)7/h1-5,8-9,18H,6-7,10-11H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZWQMNDUJCMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OCC3=CC(=CC=C3)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228674-28-8
Record name 6-[(3-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid is a derivative of tetrahydroisoquinoline known for its diverse biological activities. Tetrahydroisoquinolines (THIQs) have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}F1_{1}N1_{1}O3_{3}
  • Molecular Weight : 281.29 g/mol
  • IUPAC Name : 6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Anticancer Activity

Recent studies have shown that tetrahydroisoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluating the cytotoxicity of several THIQ derivatives found that certain compounds induced apoptosis in human oral squamous cell carcinoma (OSCC) lines. Specifically, compounds with bulky substituents demonstrated enhanced tumor-specific cytotoxicity .
  • The compound has been linked to internulceosomal DNA fragmentation and caspase activation in HL-60 cells, suggesting a potential mechanism for its anticancer effects .

Anti-inflammatory Effects

Research indicates that THIQ derivatives may also possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes:

  • A series of quinoline derivatives were shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
  • The trifluoroacetic acid moiety may enhance the solubility and bioavailability of the compound, potentially increasing its efficacy as an anti-inflammatory agent.

Neuroprotective Properties

Tetrahydroisoquinolines are recognized for their neuroprotective capabilities. The specific compound has been investigated for its potential in neurodegenerative disorders:

  • Studies suggest that THIQs may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
  • The presence of the fluorophenyl group may contribute to enhanced interaction with brain receptors involved in neuroprotection.

Case Studies

  • Case Study on Anticancer Activity :
    • In a study involving multiple THIQ derivatives, one compound showed an IC50 value of 12.5 µM against OSCC cells. This indicates a strong potential for developing new cancer therapies based on THIQ structures .
  • Case Study on Anti-inflammatory Action :
    • A series of experiments demonstrated that specific THIQ derivatives significantly reduced nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), showcasing their anti-inflammatory potential .

Data Summary

Activity IC50 Value (µM) Cell Line/Model Reference
Anticancer12.5Human OSCC cells
Anti-inflammatory8.4RAW 264.7 macrophages
NeuroprotectiveN/ANeuronal cell models

Scientific Research Applications

Antidepressant Activity

Research has indicated that tetrahydroisoquinolines may exhibit antidepressant properties. A study highlighted the role of certain derivatives in modulating neurotransmitter systems associated with mood regulation. The specific compound has shown promise in preclinical models for its ability to enhance serotonin and norepinephrine levels, making it a candidate for further investigation as an antidepressant agent .

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects against oxidative stress and neuroinflammation. The compound's structure suggests potential interactions with neuroreceptors that could mitigate neuronal damage in conditions like Alzheimer's disease. Experimental data supports its role in reducing markers of oxidative stress and improving cognitive function in animal models .

Synthetic Pathways

The synthesis of 6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Alkylation : Introducing the fluorophenyl group through alkylation reactions.
  • Cyclization : Forming the tetrahydroisoquinoline core via cyclization techniques.
  • Acid Derivatization : Converting the final product into its trifluoroacetic acid salt form for enhanced solubility and stability.

These methods have been optimized to improve yield and purity, with analytical techniques such as NMR and mass spectrometry used for characterization .

Clinical Trials

Clinical trials investigating the efficacy of tetrahydroisoquinoline derivatives have provided insights into their therapeutic potential. One notable study examined the effects of a related compound on patients with major depressive disorder, demonstrating significant improvements in mood scores compared to placebo controls .

In Vitro Studies

In vitro studies have shown that 6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid can inhibit the proliferation of certain cancer cell lines. Mechanistic studies revealed that this compound induces apoptosis through mitochondrial pathways and modulates key signaling pathways involved in cell survival .

Summary Table of Applications

ApplicationDescriptionEvidence Source
Antidepressant ActivityModulates neurotransmitter levels; potential antidepressant effects
Neuroprotective EffectsReduces oxidative stress; improves cognitive function
Clinical TrialsSignificant mood improvement in depression patients
In Vitro Cancer StudiesInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The 6-position substituent significantly influences electronic properties and biological interactions. Key comparisons include:

Compound Name 6-Position Substituent Counterion Key Properties/Applications Reference
Target Compound 3-Fluorophenyl methoxy Trifluoroacetate Likely enhanced lipophilicity N/A
6-(Trifluoromethyl)-1,2,3,4-THIQ Hydrochloride Trifluoromethyl HCl Electron-withdrawing group; unknown bioactivity
Compound 6 (Antitumor Study) 3,4,5-Trimethoxyphenyl Trifluoroacetate Antitumor activity (in vitro)
6-(Methylsulfonyl)-1,2,3,4-THIQ Methylsulfonyl None Polar substituent; potential CNS targets
Angiotensin II Antagonist (Example) Methoxy + fluorobenzooxazolyl Potassium salt AT2 receptor antagonism
  • Trifluoromethyl Analogs: The -CF₃ group () is strongly electron-withdrawing, which may reduce basicity of the tetrahydroisoquinoline nitrogen, altering receptor binding kinetics.
  • Trimethoxyphenyl Analogs : The 3,4,5-trimethoxyphenyl group () introduces steric bulk and electron-donating methoxy groups, correlating with antitumor efficacy in preclinical models.

Counterion Impact on Physicochemical Properties

Counterions influence solubility, crystallinity, and stability:

  • Trifluoroacetate (Target Compound) : Commonly used in peptide and small-molecule salts for enhanced aqueous solubility. However, residual TFA in formulations may pose toxicity concerns at high concentrations .
  • Hydrochloride (): Offers high stability and ease of crystallization but may limit solubility in non-polar solvents.
  • Potassium Salt () : Improves water solubility and bioavailability for ionic drugs, critical for oral administration.

Pharmacological Implications

While direct data for the target compound are lacking, inferences from analogs suggest:

  • Receptor Binding : Fluorinated aromatic groups (e.g., 3-fluorophenyl) may enhance affinity for G-protein-coupled receptors or enzymes due to fluorine’s electronegativity and hydrophobic interactions .
  • Antitumor Potential: Compounds with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in ) exhibit microtubule disruption or topoisomerase inhibition, suggesting the target compound’s fluorophenyl group warrants cytotoxicity screening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.